BENGHE Validation & Comparative

Check Availability & Pricing

2-Methyl-3-(methylthio)furan vs 2-methyl-3-
furanthiol sensory properties.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-3-(methylthio)furan

Cat. No.: B1580562

A Comparative Guide to the Sensory Properties of 2-Methyl-3-(methylthio)furan and 2-
methyl-3-furanthiol

For researchers and professionals in the fields of flavor chemistry, food science, and drug
development, a precise understanding of the sensory characteristics of aroma compounds is
crucial. This guide provides a detailed comparison of the sensory properties of two potent,
sulfur-containing furan derivatives: 2-methyl-3-(methylthio)furan and 2-methyl-3-furanthiol.
These compounds are significant contributors to the desirable savory and meaty notes in a
variety of food products.

Introduction to the Compounds

2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5), also known as methyl methylthiofuran,
is a sulfur-containing heterocyclic compound.[1] It is recognized for its role in creating meaty
and savory flavor profiles and is utilized as a flavoring agent in the food industry to enhance the
taste of processed meats, soups, and sauces.[1] This compound is found naturally in cooked
beef and tea.[2]

2-Methyl-3-furanthiol (CAS No. 28588-74-1), also known as 2-methyl-3-mercaptofuran, is
another sulfur-containing furan derivative. It is known for its powerful meaty and savory aroma
and has a very low odor detection threshold, making it a highly valued ingredient in the flavor
industry.[3] It is a key odorant in various food products, including cooked ham, wine, and
canned tuna.[4]
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Quantitative Sensory Data

The following table summarizes the key quantitative sensory data for 2-methyl-3-
(methylthio)furan and 2-methyl-3-furanthiol, providing a direct comparison of their reported
odor and taste thresholds.

2-Methyl-3- .
Sensory Property . 2-Methyl-3-furanthiol
(methylthio)furan
] Sulfurous, meaty, spicy, Roasted, meaty, sulfurous,
Odor Profile
cheese-like[1][2] fishy, metallic[5][6][7]
Roasted meat, sulfurous, fishy,
i meaty (salmon and tuna-like
Taste Profile Meaty[8] ) )
with a slight roasted nuance at
15 ppm)[4][5]
0.00003 pg/kg (approximatel
Odor Threshold 0.01 ppb[9] Hokg (app Y

0.03 ppt)[10]

Sensory Perception and Signaling Pathways

The perception of flavor is a complex interplay between the sense of smell (olfaction) and taste
(gustation). The distinct sensory profiles of 2-methyl-3-(methylthio)furan and 2-methyl-3-
furanthiol are a result of their interaction with specific olfactory and gustatory receptors.

Olfactory Perception: The potent, sulfurous, and meaty aromas of these compounds are
detected by olfactory receptors (ORS) located in the nasal cavity.[11][12] Volatile sulfur
compounds are known to be potent odorants.[11] Research suggests that the detection of
some sulfur-containing odorants by olfactory receptors may involve metal ions, such as copper,
which act as cofactors.[11][13][14] The interaction of these molecules with specific ORs triggers
a signal transduction cascade, leading to the perception of their characteristic aromas in the
brain.[12]

Gustatory Perception: The savory and meaty taste characteristics are associated with the
umami taste, one of the five basic tastes.[15][16] Umami is primarily elicited by glutamate and
certain 5'-ribonucleotides.[1] The savory notes of 2-methyl-3-(methylthio)furan and 2-methyl-
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3-furanthiol likely contribute to the overall umami perception in foods by enhancing the savory
flavor profile.[1] The umami taste is detected by specific G protein-coupled receptors, including
T1R1/T1RS3, which are present on the tongue.[16][17]

Below is a simplified diagram illustrating a plausible signaling pathway for the olfactory
perception of these sulfur-containing furan derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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